4,6-Dichlorobenzofuran
Overview
Description
4,6-Dichlorobenzofuran is an organic compound with the molecular formula C8H4Cl2O It belongs to the class of benzofurans, which are compounds containing a benzene ring fused to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichlorobenzofuran typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-4,6-dichlorophenol with a suitable base, such as potassium carbonate, in the presence of a palladium catalyst. The reaction proceeds through an intramolecular cyclization to form the benzofuran ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichlorobenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the dichloro groups to other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxylated or aminated derivatives. Substitution reactions can result in a variety of substituted benzofurans .
Scientific Research Applications
4,6-Dichlorobenzofuran has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Dichlorobenzofuran involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways[7][7].
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorobenzofuran
- 2,6-Dichlorobenzofuran
- 3,5-Dichlorobenzofuran
Comparison
4,6-Dichlorobenzofuran is unique due to the specific positioning of the chlorine atoms on the benzofuran ring. This positioning can influence its chemical reactivity and biological activity compared to other dichlorobenzofurans. For instance, the 4,6-dichloro substitution pattern may result in different electronic and steric effects, affecting its interactions with biological targets and its overall stability .
Properties
IUPAC Name |
4,6-dichloro-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYPNSGWLVPWSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1C(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629816 | |
Record name | 4,6-Dichloro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-95-9 | |
Record name | 4,6-Dichloro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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